molecular formula C6H10O3 B12886347 Ethyl 2-hydroxycyclopropanecarboxylate

Ethyl 2-hydroxycyclopropanecarboxylate

Cat. No.: B12886347
M. Wt: 130.14 g/mol
InChI Key: HTGCGVNWENVUMG-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopropanecarboxylate is a cyclopropane derivative ester. Cyclopropane rings are key scaffolds in medicinal chemistry and agrochemical research due to their unique ring strain and geometric properties, which can significantly alter a molecule's biological activity and metabolic stability . This compound features both an ester and a hydroxyl group on the cyclopropane ring, making it a valuable bifunctional synthetic intermediate for further chemical transformations, such as ester hydrolysis or derivatization of the alcohol group. The specific research value of this compound is as a building block for the synthesis of more complex molecules. While direct applications for this specific isomer are not fully detailed in the literature, structurally similar cyclopropanecarboxylate esters have been extensively investigated and used in the development of pesticidal agents . Researchers can utilize this compound to explore novel chemical spaces in drug discovery and material science. The mechanism of action for research compounds containing this scaffold is highly dependent on the final target molecule. In pesticidal applications, related synthetic cyclopropanecarboxylates exhibit their activity by targeting insect nervous systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5(4)7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGCGVNWENVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Hydroxycyclopropanecarboxylate and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches utilize existing cyclopropane (B1198618) skeletons and modify their functional groups to yield the target molecule. These methods often involve standard organic transformations applied to cyclopropyl (B3062369) precursors.

Esterification of 1-Hydroxycyclopropanecarboxylic Acid

A straightforward and classical method for the synthesis of ethyl 2-hydroxycyclopropanecarboxylate is the Fischer-Speier esterification of 1-hydroxycyclopropanecarboxylic acid. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the ethanol. masterorganicchemistry.combyjus.com

The reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the equilibrium toward the formation of the ester product, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, through azeotropic distillation or the use of molecular sieves. organic-chemistry.orglibretexts.org

General Reaction Scheme for Fischer-Speier Esterification:

Reactants: 1-Hydroxycyclopropanecarboxylic acid, Ethanol (in excess)

Catalyst: Concentrated H₂SO₄ or TsOH

Conditions: Heating/reflux

Products: Ethyl 1-hydroxycyclopropanecarboxylate, Water

A similar procedure has been documented for the synthesis of the analogous compound, ethyl 1-hydroxycyclopentane-carboxylate, where 1-hydroxycyclopentanecarboxylic acid was treated with ethanol and a catalytic amount of concentrated sulfuric acid, yielding the desired ester in high yield after several days at room temperature. chemicalbook.com

Reactions Involving Aminocyclopropyl Precursors

Aminocyclopropane derivatives serve as versatile precursors for the synthesis of hydroxycyclopropanes. The synthesis can be achieved by converting a primary amine group on the cyclopropane ring into a hydroxyl group via a diazotization reaction. For instance, methyl 1-aminocyclopropyl formate can be used as a starting material. google.com

This process typically involves two main steps:

Diazotization and Hydrolysis: The aminocyclopropyl ester is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid. This generates an unstable diazonium salt intermediate, which readily undergoes hydrolysis to form the corresponding hydroxycyclopropyl ester. google.com

Esterification (if starting from the amino acid): If the starting material is 1-aminocyclopropanecarboxylic acid, the initial product of the diazotization-hydrolysis sequence is 1-hydroxycyclopropanecarboxylic acid. This acid must then be esterified, as described in section 2.1.1, to yield the final ethyl ester product. google.comchemicalbook.com

This route is advantageous as it utilizes commercially available aminocyclopropane precursors. google.com The reaction conditions are generally mild and controllable, and the process can be scaled for industrial production. google.com

Cyclopropanation Reactions for Hydroxycyclopropane Esters

These methods involve the creation of the three-membered cyclopropane ring from unsaturated precursors. They are powerful tools for generating highly functionalized cyclopropanes with controlled stereochemistry.

Carbene and Carbenoid Addition Strategies

Carbene or carbenoid addition to the double bond of an appropriate alkene is a fundamental strategy for synthesizing cyclopropanes. These reactive intermediates, featuring a neutral divalent carbon atom, add across a C=C bond in a concerted fashion.

The Simmons–Smith reaction is a widely used method for converting alkenes into cyclopropanes stereospecifically. wikipedia.orgnih.gov The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.govorganicreactions.org A popular and often more reactive modification, known as the Furukawa modification, uses diethylzinc (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgyoutube.com

A key feature of the Simmons-Smith reaction is its sensitivity to the presence of hydroxyl groups in the alkene substrate, such as in allylic alcohols. wikipedia.orgorganic-chemistry.org The zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group, which directs the methylene (B1212753) transfer to the syn-face of the double bond. wikipedia.orgyoutube.com This hydroxyl-directed pathway provides excellent diastereoselectivity, delivering the cyclopropane ring cis to the hydroxyl group, which may be counter to what would be predicted based on steric hindrance alone. wikipedia.orgorganic-chemistry.org This makes it a powerful tool for synthesizing 2-hydroxycyclopropane derivatives with high stereocontrol from allylic alcohols. nih.gov

Substrate (Allylic Alcohol)Reagent SystemSolventYield (%)Diastereomeric Ratio (dr)
Bicyclic keto alcoholEt₂Zn, CH₂I₂CH₂Cl₂63%Not specified
Generic Allylic AlcoholZn(CH₂I)₂, Chiral Ti-TADDOLate catalystCH₂Cl₂up to 95%up to 97:3 er
3-Aryl-substituted allylic alcoholZn(CH₂I)₂, Chiral Ti-TADDOLate catalystCH₂Cl₂Excellentup to 97:3 er

Table 1: Examples of Hydroxyl-Directed Simmons-Smith and Catalytic Variant Cyclopropanation Reactions. Data compiled from various studies. nih.govacs.org

An alternative to the stoichiometric zinc carbenoids is the catalytic cyclopropanation of alkenes using diazo compounds, most commonly ethyl diazoacetate (EDA), as the carbene source. This transformation is catalyzed by various transition metals, with rhodium, copper, and cobalt complexes being particularly effective. nih.govresearchgate.net The reaction proceeds via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

When applied to allylic alcohols, this method can produce hydroxycyclopropane esters. However, a significant challenge is the potential for competing side reactions, particularly O-H insertion, where the carbene inserts into the hydroxyl group to form an ether, reducing the yield of the desired cyclopropane. nih.gov

Rhodium Catalysis: Dirhodium(II) carboxylate complexes, such as Rh₂(OAc)₄, are highly efficient catalysts for carbene transfer from diazo compounds. nih.gov In the context of allylic alcohols, Rh(III) catalysis has been shown to proceed with high diastereoselectivity, directed by the hydroxyl group. nih.gov Chiral rhodium catalysts have been developed to achieve high enantioselectivity in these transformations. nih.gov

Copper Catalysis: Copper complexes, often featuring ligands like bis(oxazoline) (Box), are also widely used for cyclopropanation reactions with diazoacetates. researchgate.netacs.org The stereoselectivity of copper-catalyzed cyclopropanations can be tuned by the choice of ligand. unizar.es

Cobalt Catalysis: Cobalt-porphyrin complexes are known to catalyze cyclopropanation reactions and can offer a cost-effective alternative to rhodium. These systems often proceed via a radical-type mechanism and can influence the diastereoselectivity of the product. researchgate.net

Catalyst SystemSubstrateDiazo ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Rh₂(S-DOSP)₄Ethyl acrylateMethyl p-tolyldiazoacetate59%>97:377%
Ru(II)-Pheox2-Substituted Allyl DerivativesEthyl Diazoacetate32-97%Variable86-99%
Rh(III)-Cp*N-enoxyphthalimideCrotyl Alcohol81%>20:1Not Applicable
Engineered MyoglobinStyreneEthyl Diazoacetateup to 92%>99:1up to 99.9%

Table 2: Research Findings on Catalytic Cyclopropanation of Various Olefins with Diazoacetates. Data highlights the high stereoselectivity achievable with modern catalysts. nih.govnih.govresearchgate.netrochester.edu

The choice of catalyst and reaction conditions is crucial for maximizing the yield of the cyclopropanated product while minimizing undesired side reactions like O-H insertion when working with allylic alcohol substrates. nih.govresearchgate.net

Kulinkovich Reaction and Related Titanium-Mediated Cyclopropanations

The Kulinkovich reaction provides a powerful method for the synthesis of substituted cyclopropanols from esters. wikipedia.orgadichemistry.com First reported by Oleg Kulinkovich in 1989, this reaction involves the treatment of an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide [Ti(Oi-Pr)₄]. wikipedia.orgddugu.ac.in

The generally accepted mechanism begins with the reaction of the titanium alkoxide with two equivalents of the Grignard reagent to form a transient dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination, releasing an alkane (e.g., ethane when using EtMgBr) and forming a key titanacyclopropane intermediate. adichemistry.comorganic-chemistry.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate in a twofold alkylation process to generate the cyclopropanol (B106826) product after hydrolysis. adichemistry.com The titanium(IV) catalyst is regenerated during the cycle, allowing it to be used in catalytic amounts. adichemistry.com

Key reagents and conditions for this transformation are summarized in the table below.

ComponentExamplesRole
Titanium Catalyst Ti(Oi-Pr)₄, ClTi(Oi-Pr)₃, Ti(Ot-Bu)₄Forms the reactive titanacyclopropane intermediate
Grignard Reagent EtMgX, PrMgX, BuMgX (must have β-hydrogens)Acts as the alkyl source for the cyclopropane ring
Substrate Carboxylic Esters, Lactones, AmidesCarbonyl source for the cyclopropanol
Solvent Diethyl ether (Et₂O), Tetrahydrofuran (THF), TolueneReaction medium
A summary of typical components in a Kulinkovich reaction. wikipedia.org

Variations of this reaction, such as the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, extend the substrate scope to amides and nitriles, yielding cyclopropylamines. organic-chemistry.org Furthermore, other titanium-mediated cyclopropanations have been developed, including methods that utilize a titanium carbenoid generated in situ for the chemo- and stereoselective conversion of allylic alcohols into cyclopropane derivatives.

Biocatalytic Asymmetric Cyclopropanation of Vinyl Esters

Biocatalysis has emerged as a compelling strategy for the asymmetric synthesis of cyclopropanes, offering high levels of stereocontrol that are often challenging to achieve through traditional chemical methods. While direct biocatalytic cyclopropanation of vinyl esters is an area of ongoing research, related strategies highlight the potential of enzymes to construct complex cyclopropane structures with high enantiopurity.

Engineered enzymes, particularly repurposed heme proteins and promiscuous tautomerases, have been successfully employed for non-natural cyclopropanation reactions. youtube.commarquette.edu One notable approach involves a cofactor-independent cyclopropanation enzyme developed from a promiscuous 4-oxalocrotonate tautomerase (4-OT). marquette.eduresearchgate.net This engineered enzyme catalyzes the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of a malonate derivative to α,β-unsaturated aldehydes. marquette.edu This process demonstrates excellent control over the formation of two new carbon-carbon bonds, affording products with high diastereomeric and enantiomeric ratios. youtube.com

Key Findings in Biocatalytic Cyclopropanation:

Enzyme TypeSubstratesKey FeatureReported Selectivity
Engineered Tautomerase Diethyl 2-chloromalonate, α,β-unsaturated aldehydesCofactor-independentd.r. up to 25:1; e.r. up to 99:1 marquette.eduresearchgate.net
Engineered Myoglobin Allyl diazoacetamidesIntramolecular carbene transferUp to 99% ee
Examples of engineered enzymes used in asymmetric cyclopropanation.

Other biocatalytic strategies utilize engineered myoglobin as a carbene transferase for the intramolecular cyclopropanation of substrates like allyl diazoacetamides, producing fused cyclopropane-γ-lactams with high enantioselectivity. youtube.com These enzyme-based methods provide direct routes to enantioenriched cyclopropane building blocks that are valuable in medicinal chemistry and natural product synthesis.

Ring Contraction and Expansion Strategies for Cyclopropane Ring Formation

Ring contraction and expansion reactions are classical methods for accessing strained ring systems, including cyclopropanes. These strategies involve the rearrangement of a larger carbocyclic precursor to form the desired three-membered ring.

The Favorskii rearrangement is a well-established method for the synthesis of carboxylic acid derivatives that, when applied to cyclic α-halo ketones, results in ring contraction. wikipedia.orgadichemistry.com This reaction provides a direct pathway to cyclopropane carboxylates from larger cyclic precursors. The process typically begins with the α-halogenation of a cyclic ketone, which can be derived from a cyclic dione.

The reaction is initiated by a base, such as an alkoxide, which removes an acidic α'-proton to form an enolate. adichemistry.com This enolate then undergoes intramolecular nucleophilic substitution, displacing the halide to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The strained cyclopropanone is subsequently attacked by the alkoxide base at the carbonyl carbon. adichemistry.com This is followed by the cleavage of the cyclopropanone ring to yield the most stable carbanion, which is then protonated to give the final ring-contracted ester product. adichemistry.com

For instance, the treatment of 2-chlorocyclohexanone with sodium ethoxide yields ethyl cyclopentanecarboxylate, demonstrating a six-membered ring contracting to a five-membered ring. adichemistry.com This principle can be extended to the synthesis of cyclopropanecarboxylates from corresponding cyclobutanone (B123998) precursors.

The intramolecular cyclization of appropriately substituted haloalkanes is a direct and fundamental method for forming cyclopropane rings. This approach relies on the formation of a carbanion that subsequently displaces a halide within the same molecule in a 3-exo-trig cyclization.

To facilitate carbanion formation, the haloalkane substrate must contain an electron-withdrawing group (EWG) positioned to activate a C-H bond. For the synthesis of a cyclopropanecarboxylate, a γ-halo ester can be used. Upon treatment with a strong base, the proton alpha to the ester group is removed, generating a carbanion. This carbanion then attacks the carbon bearing the halogen, displacing the halide and closing the three-membered ring.

A classic related reaction is the Wurtz coupling of 1,3-dihalopropanes, which was used in the first synthesis of cyclopropane itself. While the original reaction used sodium, employing zinc can improve yields. This type of intramolecular nucleophilic substitution remains a foundational strategy for the construction of the cyclopropane core.

Reaction Mechanisms and Pathways of Ethyl 2 Hydroxycyclopropanecarboxylate

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) on the cyclopropane (B1198618) ring can function as a nucleophile, participating in reactions where it attacks an electrophilic center. libretexts.org This reactivity is analogous to that of other secondary alcohols. However, the hydroxyl group is generally considered a poor leaving group. libretexts.orglibretexts.org For substitution reactions to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group, for instance, by protonation in a strong acid to form -OH2+. libretexts.org

One of the primary reactions showcasing the nucleophilic character of the hydroxyl group is esterification. In the presence of an acid catalyst, the hydroxyl group of ethyl 2-hydroxycyclopropanecarboxylate can react with a carboxylic acid (or its derivative, like an acyl chloride or anhydride) to form a new ester. patsnap.com

Table 1: Representative Reactions of the Hydroxyl Group

Reaction Type Reagent Conditions Product Type
Esterification Carboxylic Acid (R-COOH) Acid Catalyst (e.g., H₂SO₄), Heat Diester

The mechanism for Fischer esterification, for example, involves the protonation of the incoming carboxylic acid by a strong acid catalyst, which makes its carbonyl carbon more electrophilic. patsnap.com The hydroxyl oxygen of this compound then acts as a nucleophile, attacking this activated carbonyl carbon. patsnap.com A series of proton transfers and the elimination of a water molecule lead to the formation of the final diester product. patsnap.comyoutube.com

Reactivity of the Ester Functionality

The ethyl ester group (-COOEt) is a key site for reactivity, primarily undergoing nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group (-OEt). libretexts.org

Nucleophilic acyl substitution reactions proceed via a characteristic two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the leaving group (in this case, the ethoxide anion, EtO⁻) is expelled.

Common examples of nucleophilic acyl substitution for this compound include hydrolysis and transesterification.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org When heated with water in the presence of an acid catalyst, the ester is hydrolyzed to yield 2-hydroxycyclopropanecarboxylic acid and ethanol. libretexts.orglibretexts.org The reaction is reversible, and using a large excess of water can drive the equilibrium toward the products. libretexts.org The mechanism begins with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), results in an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium 2-hydroxycyclopropanecarboxylate) and ethanol. libretexts.org The reaction is considered base-promoted because the hydroxide ion is a reactant, not a catalyst, and is consumed in the reaction. The process goes to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. libretexts.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield mthis compound. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing the displaced ethanol. nih.gov Certain catalysts, like boronic acids, have been shown to be effective for the transesterification of related β-keto esters. nih.gov

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring is characterized by significant angle strain, which makes it more reactive than acyclic alkanes. nih.gov This strain energy provides a thermodynamic driving force for reactions that lead to the opening of the three-membered ring. nih.gov In this compound, the electron-withdrawing ester group polarizes the C1-C2 bond, rendering the ring susceptible to nucleophilic attack in what can be considered a homo-Michael or 1,5-addition. nih.govrsc.org

The presence of an electron-accepting group (the ester) facilitates the polar, ring-opening reactions of the cyclopropane with nucleophiles. nih.govfishersci.ca These reactions typically proceed via an Sₙ2-type mechanism where the nucleophile attacks one of the carbons of the ring, leading to the cleavage of a C-C bond. nih.gov

The regioselectivity of the attack depends on the substitution pattern and the reaction conditions. For donor-acceptor cyclopropanes, the nucleophilic attack is often directed to the carbon atom bearing the donor group. nih.govfishersci.ca In the case of this compound, strong nucleophiles can attack the C2 or C3 position, leading to ring cleavage. The reaction can be catalyzed by Brønsted or Lewis acids, which activate the cyclopropane ring towards nucleophilic attack. researchgate.net Under basic conditions, activation can also occur, for example, through the deprotonation of the hydroxyl group, which can influence the electronic properties of the ring. rsc.org

Table 2: Ring-Opening Reactions with Various Nucleophiles

Nucleophile Type Conditions Product Structure
Thiophenolates Basic (e.g., K₂CO₃) γ-Thio-substituted ester
Azides Lewis Acid (e.g., TiCl₄) γ-Azido-substituted ester
Alcohols/Water Acid Catalyst (e.g., p-TsOH) γ-Alkoxy/Hydroxy-substituted ester

The strained ring system and bifunctional nature of this compound can also lead to molecular rearrangements under specific conditions, often resulting in the formation of more stable five-membered rings or acyclic structures.

The classic benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org While this compound is an α-hydroxy ester and not a 1,2-diketone, related transformations can be considered. For a true benzilic acid rearrangement to occur, the hydroxyl group would first need to be oxidized to a ketone, forming a cyclopropane-1,2-dione (B14275685) derivative. Such a highly strained intermediate would be very reactive.

A more plausible related pathway is the benzilic ester rearrangement , where an alkoxide base is used instead of hydroxide, yielding an α-hydroxy ester. wikipedia.org This reaction also requires a 1,2-dicarbonyl substrate. researchgate.net

Another related transformation is the Favorskii rearrangement , which involves the treatment of an α-halo ketone with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to give a rearranged carboxylic acid derivative. uomustansiriyah.edu.iq Although the substrate is not an α-halo ketone, the involvement of a cyclopropane intermediate in this class of rearrangements highlights the potential for complex transformations.

For a molecule like this compound, a rearrangement resembling the benzilic acid pathway would likely involve initial ring-opening or oxidation. For example, under basic conditions, deprotonation of the hydroxyl group could facilitate a rearrangement where the C2-C3 bond migrates, leading to a ring-contracted or ring-opened product. However, such a direct benzilic acid-type rearrangement from an α-hydroxy cyclopropyl (B3062369) ester is not a commonly documented pathway and would compete with other reactions like ring-opening. wikipedia.org

Rearrangement Pathways

Sigmatropic Rearrangements (e.g., Oxy-Cope Rearrangement Analogues)

While this compound itself does not fit the classic 1,5-diene structure required for a standard Cope rearrangement, its derivatives, particularly those bearing a vinyl group, can undergo analogous organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. The presence of a hydroxyl group on the cyclopropane ring introduces the possibility of an Oxy-Cope-type rearrangement, which is often thermally or base-catalyzed and is driven by the formation of a stable carbonyl compound. researchgate.netwikipedia.org

The vinyl-substituted analogue, ethyl 2-hydroxy-2-vinylcyclopropanecarboxylate, serves as a key substrate for this transformation. Upon heating, this compound can rearrange to a cyclopentenone derivative. The mechanism is believed to proceed through a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift, where the C1-C2 bond of the cyclopropane ring and the C4-C5 double bond of the vinyl group are broken, while a new C2-C4 bond and a C1-C5 bond are formed. The initial product is a cyclopentene (B43876) enol, which then tautomerizes to the more stable cyclopentenone.

The reaction can be significantly accelerated by the use of a base, such as potassium hydride, which deprotonates the hydroxyl group to form an alkoxide. This anionic Oxy-Cope rearrangement proceeds at a much faster rate, often at room temperature, due to the increased electron-donating ability of the oxygen anion, which facilitates the bond reorganization. wikipedia.orgresearchgate.net The stereochemistry of the substituents on the cyclopropane ring plays a crucial role in determining the stereochemical outcome of the rearranged product.

The vinylcyclopropane-cyclopentene rearrangement is a well-documented process that can occur under thermal, photochemical, or catalytic conditions. wikipedia.orgnih.gov The mechanism can be complex, with evidence supporting both concerted pericyclic pathways and stepwise processes involving diradical intermediates, depending on the specific substrate and reaction conditions. wikipedia.org

Table 1: Examples of Oxy-Cope and Related Vinylcyclopropane (B126155) Rearrangements

SubstrateConditionsProductYield (%)
2-vinylcyclopropanol lithium salt25 °C3-cyclopentenol-
Siloxyvinylcyclopropane derivativeHeatFused cyclopentene-
Donor-acceptor cyclopropane with alkenyl groupLewis Acid (e.g., Sc(OTf)₃)Substituted cyclopentene51-99

Note: The yields for the first two entries were not specified in the cited literature. The third entry represents a Lewis acid-triggered vinylcyclopropane-cyclopentene rearrangement, which follows a related pathway. wikipedia.orgnih.govacs.org

Pinacol-Type Rearrangement of α-Hydroxycyclopropyl Carbinols

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone via a carbocation intermediate and a 1,2-alkyl or -aryl shift. organic-chemistry.orgorgsyn.org Analogues of this rearrangement can be observed in α-hydroxycyclopropyl carbinol systems, which can be derived from this compound.

For instance, the reaction of ethyl 2-formyl-2-hydroxycyclopropanecarboxylate (a conceptual derivative) with a Grignard reagent would yield a secondary α-hydroxycyclopropyl carbinol. Upon treatment with acid, the hydroxyl group on the carbinol side chain is protonated and leaves as a water molecule, generating a secondary carbocation. This is followed by the migration of one of the cyclopropyl C-C bonds to the carbocation center. This migration is driven by the relief of ring strain and results in the formation of a four-membered ring. The resulting oxonium ion is then deprotonated to yield a substituted cyclobutanone (B123998).

A notable application of this type of rearrangement is the synthesis of 2,3-disubstituted cyclobutanones from trisubstituted α-hydroxycyclopropyl carbinols. organic-chemistry.org The stereochemistry of the migrating carbon and the resulting cyclobutanone is a key aspect of this transformation. The migratory aptitude of the cyclopropyl bonds can be influenced by the substituents present on the ring.

Table 2: Representative Pinacol-Type Rearrangements of Cyclopropyl Carbinols

SubstrateConditionsProduct
1-(1-hydroxycyclopropyl)ethanolAcid catalyst (e.g., H₂SO₄)2-methylcyclobutanone
Trisubstituted α-hydroxycyclopropyl carbinolsOxidation followed by rearrangementcis- and trans-2,3-disubstituted cyclobutanones

Note: These are representative examples of Pinacol-type rearrangements involving cyclopropyl carbinols. organic-chemistry.orgorgsyn.org

Acid- and Base-Induced Ring Expansions

The strained cyclopropane ring in this compound is susceptible to cleavage and rearrangement under both acidic and basic conditions, leading to the formation of larger ring systems, most notably cyclobutane (B1203170) derivatives.

Under acidic conditions, the hydroxyl group can be protonated, followed by the departure of a water molecule to form a carbocation at the C2 position. This carbocation can then undergo a ring-expansion rearrangement where the C1-C3 bond of the cyclopropane migrates to the C2 carbon. This concerted process relieves the significant strain of the three-membered ring and forms a more stable, albeit still strained, four-membered ring. The resulting carbocation is then captured by a nucleophile, or elimination can occur to yield a cyclobutene (B1205218) derivative. A well-known example of a similar acid-catalyzed rearrangement is the conversion of cyclopropylcarbinol to a mixture of cyclobutanol (B46151) and 3-buten-1-ol. In the case of this compound, the ester group would influence the regioselectivity of the rearrangement.

Base-induced ring expansions are also possible, particularly if the hydroxyl group is converted into a better leaving group. For example, tosylation of the hydroxyl group followed by treatment with a base could induce a rearrangement. The base would abstract the proton at C2, leading to the formation of a carbanion. This could then trigger a rearrangement where the C1-C3 bond migrates, displacing the tosylate group and forming a cyclobutanone. This type of transformation is conceptually similar to a semi-Pinacol rearrangement.

The synthesis of cyclobutanone from cyclopropylcarbinol via an acid-catalyzed rearrangement followed by oxidation is a practical application of this type of ring expansion.

Table 3: Examples of Acid-Catalyzed Ring Expansion of Cyclopropyl Alcohols

SubstrateConditionsProductsYield (%)
CyclopropylcarbinolAqueous acidCyclobutanol, 3-buten-1-ol~80% cyclobutanol
Tertiary vinylic cyclopropyl alcoholsChiral dual-hydrogen-bond donor with HClCyclobutanone derivativesHigh

Note: The yields are for the major product or are described qualitatively in the literature. organic-chemistry.org

Stereochemical Control in Synthesis and Transformations

Diastereoselective Synthesis of Cyclopropane (B1198618) Carboxylates

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a stereocenter. In the context of ethyl 2-hydroxycyclopropanecarboxylate, this typically involves the cyclopropanation of a chiral allylic alcohol, where the existing hydroxyl group directs the approach of the cyclopropanating agent.

The inherent stereochemistry of a substrate, particularly the presence of a directing group like a hydroxyl, plays a crucial role in determining the facial selectivity of cyclopropanation. In the synthesis of cyclopropyl (B3062369) carbinols from allylic alcohols, the hydroxyl group can coordinate to the metal-based cyclopropanating reagent, such as in the Simmons-Smith reaction, directing the delivery of the methylene (B1212753) group to one face of the double bond. researchgate.net This substrate-directed approach ensures a high degree of diastereoselectivity.

The reaction of an allylic alcohol with a zinc carbenoid, for instance, proceeds through the formation of a zinc alkoxide intermediate. This intermediate pre-associates with the carbenoid, which then directs the cyclopropanation to the same face of the alkene as the directing alcohol group. researchgate.net The geometry of the alkene in the starting material is conserved throughout the reaction. nih.gov The nature of the substituents on the allylic alcohol can also influence the level of diastereoselectivity. Studies on Rh(III)-catalyzed C-H activation have shown that increasing the steric bulk of substituents on the allylic alcohol can lead to higher diastereomeric ratios (d.r.). chemrxiv.org

Table 1: Influence of Substrate Substituent on Diastereoselectivity in Rh(III)-Catalyzed Cyclopropanation of Chiral Allylic Alcohols chemrxiv.org
Substituent (R)Yield (%)Diastereomeric Ratio (d.r.)
Vinyl732.5:1
Methyl697.1:1
Phenyl62>20:1

Once the cyclopropane ring is formed, subsequent reactions on its functional groups must also be controlled stereochemically. For instance, the conversion of a cyclopropyl ketone to a cyclopropyl carbinol via reduction can yield different diastereomers. The preparation of specific diastereomeric cyclopropyl carbinols can be achieved through a simple oxidation-reduction sequence, allowing access to isomers that may not be favored in the initial cyclopropanation. nih.gov The stereochemical outcome of such reductions is influenced by the directing effects of existing stereocenters and the nature of the reducing agent.

Enantioselective Synthesis of Chiral Cyclopropane Esters

Enantioselective synthesis involves the preferential formation of one of two enantiomers from an achiral or racemic starting material. This is typically achieved using either a chiral catalyst or a chiral auxiliary.

A powerful strategy for enantioselective synthesis is the use of a substoichiometric amount of a chiral catalyst to induce asymmetry. For the cyclopropanation of allylic alcohols, significant progress has been made in developing chiral Lewis acids. A notable example is the titanium-TADDOLate complex, which effectively catalyzes the cyclopropanation of allylic alcohols in the presence of bis(iodomethyl)zinc. acs.orgresearchgate.net This method provides excellent yields and high enantiomeric ratios (e.r.), particularly for 3-aryl-substituted allylic alcohols. acs.orgresearchgate.net Another effective system employs a chiral promoter derived from (R,R)-1,2-diaminocyclohexane, which also works in catalytic amounts with the Furukawa reagent (bis(iodomethyl)zinc) to achieve high enantioselectivity across a broad range of allylic alcohols. wikipedia.orgacs.org

Table 2: Enantioselective Cyclopropanation of Allylic Alcohols using a Catalytic Ti-TADDOLate Complex acs.org
Substrate (Allylic Alcohol)Yield (%)Enantiomeric Ratio (e.r.)
(E)-3-phenyl-2-propen-1-ol8996:4
(E)-3-(2-naphthyl)-2-propen-1-ol9597:3
(E)-3-(2-furyl)-2-propen-1-ol8596:4
(E)-2-hexen-1-ol6874:26

An alternative to chiral catalysts is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed. One innovative approach combines the use of a chiral auxiliary with a substrate-directable reaction in a three-step sequence: an aldol (B89426) reaction to install the auxiliary and a temporary stereocenter, a directed cyclopropanation, and finally a retro-aldol reaction to cleave the auxiliary, yielding an enantiopure cyclopropane-carboxaldehyde. acs.org

Another advanced concept is the use of a catalytically formed chiral auxiliary. In this method, an asymmetric catalyst is first used to create a chiral auxiliary on the substrate from a prochiral starting material. This newly installed auxiliary then controls the stereochemistry of a subsequent transformation, such as cyclopropanation, using standard, non-chiral reagents. nih.gov For example, a chiral auxiliary can be constructed from a propargylic amine via a Pd-catalyzed enantioselective reaction, which then directs the diastereoselective cyclopropanation of a nearby double bond. nih.gov

Stereochemical Outcomes of Rearrangement Reactions

Cyclopropane derivatives, particularly those with adjacent functional groups or unsaturation, are prone to rearrangement reactions driven by the release of ring strain. The stereochemistry of the starting material plays a critical role in the outcome of these transformations.

The rearrangement of vinylcyclopropanes to cyclopentenes, for example, can proceed through different mechanistic pathways, and the stereochemistry of the starting vinylcyclopropane (B126155) influences the product distribution. acs.org Computational studies have shown that while a concerted pathway is often favored, higher-energy diradical intermediates can be responsible for the scrambling of stereochemistry. chemrxiv.org The stereochemical fate of the cyclopropyl ring is therefore highly dependent on the specific substrate and reaction conditions. nih.gov

Similarly, rearrangements involving cyclopropylcarbinyl cations are highly sensitive to stereochemical factors. These cations can undergo ring-opening to form homoallylic cations, and the stereospecificity of these reactions is influenced by the stability of the cationic intermediates. For certain substrates, rearrangements can become competitive with direct nucleophilic attack, leading to a loss of stereochemical information. However, by using chiral catalysts, such as a chiral phosphoramide, it is possible to control the desymmetrization of prochiral cyclopropylcarbinyl cations, leading to highly enantioselective rearrangement products. acs.org This demonstrates that even in complex cationic rearrangements, stereochemical control can be achieved through careful catalyst design. acs.org

Derivatization Strategies for Functional Group Modification

Modification of the Hydroxyl Group

The hydroxyl group present in ethyl 2-hydroxycyclopropanecarboxylate is a key site for chemical derivatization, enabling the synthesis of a variety of analogs with tailored properties for specific applications.

Silylation for Chromatographic Analysis

Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds like this compound. gcms.czphenomenex.com This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.czphenomenex.comtcichemicals.com The resulting trimethylsilyl ether is less polar and more volatile, leading to improved chromatographic separation and detection. gcms.czphenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.com The reaction with BSTFA is often catalyzed by trimethylchlorosilane (TMCS). gcms.cz The derivatization can be performed "on-line," where the silylating reagent is injected along with the sample into the GC-MS system, or "off-line" in a separate reaction vial before injection. dphen1.comresearchgate.net The choice of reagent and conditions depends on the specific requirements of the analysis. gcms.cz For instance, while BSTFA is a powerful silylating agent, its byproducts can sometimes interfere with early eluting peaks. gcms.cz

Table 1: Common Silylating Reagents and Their Properties

ReagentDerivativeKey Features
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl etherReacts quickly and completely; byproducts are volatile. gcms.cz
N-trimethylsilylimidazole (TMSI)Trimethylsilyl etherTargets hydroxyl and carboxylic acid groups effectively. phenomenex.com
BSTFA + TMCS (catalyst)Trimethylsilyl etherIncreased reactivity for sterically hindered groups. gcms.czphenomenex.com

This table summarizes common silylating agents used for GC analysis.

Acylation for Reactivity and Spectroscopic Studies

Acylation of the hydroxyl group in cyclopropanol (B106826) derivatives can be employed to alter the molecule's reactivity and to facilitate spectroscopic analysis. For example, the formation of cyclopropyl (B3062369) acetates is a key step in certain synthetic pathways. nih.gov These acetate (B1210297) derivatives can undergo further reactions, such as rhodium-catalyzed C-C silylation. nih.gov The acylation step modifies the electronic properties of the oxygen atom, which can influence the outcome of subsequent transformations.

Spectroscopic studies of the resulting esters provide valuable information about the structure and bonding within the molecule. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize these acylated derivatives.

Formation of Ether and Phosphate (B84403) Ester Derivatives

The hydroxyl group of this compound can be converted into an ether linkage. For example, the synthesis of 1-methoxy-3,3-dimethyl-2-phenylcyclopropene has been achieved through the irradiation of a diazoalkenyl ether. rsc.org The formation of cyclopropyl ethers can be a key step in the synthesis of more complex molecules. acs.org

While specific examples for the direct formation of phosphate esters from this compound are not prevalent in the provided search results, the general reactivity of alcohols allows for their conversion to phosphate esters. This transformation is significant in biological contexts and can be a strategy to introduce a phosphate moiety for various applications.

Modification of the Ester Group

The ester group in this compound provides another handle for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids and alcohols.

Hydrolysis to Carboxylic Acids

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxycyclopropanecarboxylic acid. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org This reaction is reversible and may not proceed to completion. libretexts.org

Base-catalyzed hydrolysis (saponification) involves treating the ester with a strong base, such as sodium hydroxide (B78521). youtube.com This reaction is irreversible and typically goes to completion, yielding the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.orgyoutube.com

The resulting 2-hydroxycyclopropanecarboxylic acids are valuable synthetic intermediates. google.com For instance, the hydrolysis of cyclopropyl cyanide is a known method for preparing cyclopropanecarboxylic acid. orgsyn.org

Table 2: Comparison of Hydrolysis Methods

MethodCatalyst/ReagentProductsReversibility
Acidic HydrolysisStrong acid (e.g., H₂SO₄), excess H₂OCarboxylic acid, AlcoholReversible
Basic Hydrolysis (Saponification)Strong base (e.g., NaOH)Carboxylate salt, AlcoholIrreversible

This table outlines the key differences between acidic and basic hydrolysis of esters.

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, resulting in the formation of a cyclopropyl-1,2-diol derivative. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride. pitt.edu The reduction of esters is a fundamental transformation in organic synthesis. The resulting diols can be valuable building blocks for the synthesis of more complex molecules, including tetrahydrofurans. chemrxiv.org The synthesis of differentiated trans-1,2-diol derivatives can be achieved with a high degree of stereocontrol. harvard.edu

Amidation and Other Carboxylic Acid Derivatives

Amidation

One common approach involves the direct heating of the ester with an amine. However, this method can be inefficient and may require harsh conditions. A more effective strategy often involves the use of coupling agents that activate the carboxylic acid intermediate (formed in situ via hydrolysis) or directly facilitate the aminolysis of the ester.

Table 1: General Conditions for Amidation of Esters

Amine TypeReagents/ConditionsNotes
Primary AminesAmine, HeatOften slow and requires high temperatures.
Primary AminesAmine, Lewis Acid (e.g., AlCl₃, Ti(OiPr)₄)Catalyzes the reaction, allowing for milder conditions.
Primary/Secondary Amines1. Saponification (e.g., NaOH, H₂O/EtOH) 2. Acidification (e.g., HCl) 3. Amide coupling (e.g., EDC, HOBt, amine)A two-step process involving hydrolysis to the carboxylic acid followed by standard amide bond formation.

This table presents generalized conditions for ester amidation and is not based on specific experimental data for this compound due to a lack of available literature.

Formation of Hydrazides

The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of hydrazides. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. nih.govresearchgate.net The resulting 2-hydroxycyclopropanecarbohydrazide would be a versatile intermediate for the synthesis of various heterocyclic compounds.

A general procedure involves dissolving the ester in ethanol, followed by the addition of an excess of hydrazine hydrate and heating the mixture under reflux for several hours. nih.govresearchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can often be isolated by cooling the reaction mixture and collecting the precipitated solid.

Table 2: General Procedure for Hydrazide Formation from Esters

ReactantReagentSolventConditions
Ethyl EsterHydrazine HydrateEthanolReflux

This table outlines a general method for hydrazide synthesis from esters. Specific yields and reaction times for this compound are not available in the cited literature.

Other Carboxylic Acid Derivatives

Beyond amides and hydrazides, the ester functionality of this compound can be converted into other carboxylic acid derivatives. For instance, hydrolysis of the ester under acidic or basic conditions would yield the corresponding 2-hydroxycyclopropanecarboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of a wider range of derivatives, including acid chlorides and anhydrides, through standard synthetic protocols.

Spectroscopic Analysis and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide fundamental information on the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-hydroxycyclopropanecarboxylate provides key information about the number of different proton environments and their neighboring protons. The spectrum is expected to show distinct signals for the ethyl group protons, the cyclopropane (B1198618) ring protons, and the hydroxyl proton. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons. The three protons on the cyclopropane ring would appear as complex multiplets in the upfield region due to their diastereotopic nature and complex spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure: the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbonyl carbon is characteristically deshielded and appears far downfield. The carbons of the cyclopropane ring are known to be unusually shielded and appear at high field (upfield), sometimes even below 0 ppm docbrown.info.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Data are estimated based on typical chemical shifts for the structural motifs.

¹H NMR Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-a-OH 1.5-4.0broad singlet-
H-b-O-CH₂ -CH₃~4.1quartet~7.1
H-c-O-CH₂-CH₃ ~1.2triplet~7.1
H-d,e,fCyclopropane Ring0.8-2.5multiplet-
¹³C NMR Atom Predicted Chemical Shift (δ, ppm)
C-1C =O~170-175
C-2-O-C H₂-CH₃~61
C-3-O-CH₂-C H₃~14
C-4,5,6C yclopropane Ring~10-30

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. Cross-peaks would also be observed among the multiplets of the three cyclopropane protons, helping to delineate the spin system of the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached libretexts.orgyoutube.com. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton quartet at ~4.1 ppm would show a correlation to the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons libretexts.orgyoutube.com. This information is key to connecting the different fragments of the molecule. For example, correlations would be expected from the methylene protons of the ethyl group to the carbonyl carbon, and from the cyclopropane protons (H-d, e, f) to the carbonyl carbon, confirming the ester linkage to the cyclopropane ring.

Table 2: Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Protons (¹H) Correlating Nuclei (¹H or ¹³C) Inferred Connectivity
COSY H-b (~4.1 ppm)H-c (~1.2 ppm)-O-CH₂-CH₃ unit
H-d,e,f (0.8-2.5 ppm)H-d,e,f (0.8-2.5 ppm)Protons on cyclopropane ring
HMQC/HSQC H-b (~4.1 ppm)C-2 (~61 ppm)-O-C H₂-CH₃
H-c (~1.2 ppm)C-3 (~14 ppm)-O-CH₂-C H₃
HMBC H-b (~4.1 ppm)C-1 (~170-175 ppm), C-3 (~14 ppm)Ester group connectivity
H-c (~1.2 ppm)C-2 (~61 ppm)Ethyl group connectivity
H-d,e,f (0.8-2.5 ppm)C-1 (~170-175 ppm), Ring CarbonsRing attached to ester

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. By measuring the mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions nih.govescholarship.org. For this compound, HRMS would confirm the molecular formula C₅H₈O₃.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₈O₃
Theoretical Monoisotopic Mass116.04734 u
Expected [M+H]⁺ Ion117.05462 u
Expected [M+Na]⁺ Ion139.03659 u

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce product ions nih.gov. The resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic losses associated with its functional groups, such as the loss of water, ethylene, or the ethoxy group.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺, m/z 117.1)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Formula of Loss Plausible Interpretation
117.199.118.0H₂OLoss of the hydroxyl group and a proton
117.189.128.0C₂H₄Loss of ethylene from the ethyl group
117.172.145.0C₂H₅OLoss of the ethoxy radical
117.171.146.0C₂H₅OHLoss of ethanol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations vscht.cz. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and the ester (-COOR) groups.

The presence of the hydroxyl group is indicated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The ester functional group gives rise to two distinct, strong absorptions: a C=O (carbonyl) stretching vibration typically found between 1750-1735 cm⁻¹ for saturated aliphatic esters, and C-O stretching vibrations in the 1300-1000 cm⁻¹ region pressbooks.puborgchemboulder.com.

Table 5: Characteristic IR Absorption Bands for this compound

Computational Chemistry and Theoretical Investigations

Mechanistic Studies and Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms. For reactions involving ethyl 2-hydroxycyclopropanecarboxylate, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface. nih.gov This involves locating and characterizing the transition state structures that connect reactants to products.

By calculating the activation energies, which are the energy barriers that must be overcome for a reaction to occur, chemists can predict the feasibility and rate of a chemical process. For instance, in a cyclopropanation reaction, theoretical calculations can help to understand the stereochemical outcome by comparing the energies of different transition states leading to various stereoisomers. nih.gov

Conformational Analysis and Energetic Profiles

The presence of the ethyl and hydroxyl substituents on the cyclopropane (B1198618) ring of this compound gives rise to different possible conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them. lumenlearning.com

Computational methods can be used to perform a systematic search of the conformational space. By calculating the relative energies of different rotamers, an energetic profile can be constructed. This information is crucial for understanding the molecule's behavior in solution and its interaction with other molecules. The stability of different conformations is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester functionality.

Synthetic Applications and Advanced Organic Transformations

Utilization as Building Blocks in Complex Organic Synthesis

Ethyl 2-hydroxycyclopropanecarboxylate and its derivatives are valuable building blocks in organic synthesis, primarily due to the inherent reactivity of the strained three-membered ring. a2bchem.com This ring strain facilitates a variety of ring-opening and rearrangement reactions, providing access to complex molecular architectures that would be challenging to synthesize through other methods. a2bchem.com Nitro-substituted cyclopropanes, a class of donor-acceptor cyclopropanes, are particularly noted for their utility in constructing complex organic compounds because the versatile nitro group can be transformed into other functional groups or incorporated into heterocyclic systems. nih.govnih.gov

The synthetic utility of these cyclopropane (B1198618) derivatives stems from their ability to act as precursors to a wide range of functionalized molecules. The presence of both a hydroxyl group and an ester functionality on the cyclopropane ring of this compound offers multiple reaction sites for further chemical transformations. a2bchem.com Chemists can leverage the unique reactivity of the cyclopropane ring to introduce specific functional groups and build complex molecular scaffolds, which is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. a2bchem.com For instance, derivatives like methyl 1-hydroxycyclopropanecarboxylate are key intermediates in constructing molecules with fused or bridged ring systems, which are common motifs in natural products and biologically active compounds. a2bchem.com

The reactivity of these building blocks is exemplified by their participation in various cyclization and ring-opening reactions. These transformations enable chemists to create diverse molecular structures with tailored properties, making hydroxycyclopropanecarboxylates a strategic tool in modern organic synthesis. a2bchem.com

Precursors for Other Carbocyclic Systems

The high ring strain of the cyclopropane ring makes it an excellent precursor for the synthesis of larger, more stable carbocyclic systems through ring-expansion reactions. This strategy is a powerful tool for constructing four- and five-membered rings, which are prevalent in numerous natural products and bioactive molecules.

The expansion of a cyclopropane ring to a cyclobutane (B1203170) ring is a well-established synthetic strategy, often driven by the formation of a carbocation adjacent to the ring. chemistrysteps.commasterorganicchemistry.com When a carbocation is generated on a carbon atom attached to a cyclopropane ring, a rearrangement can occur where one of the cyclopropane's C-C bonds migrates to the positively charged center. This process, known as a cyclopropylcarbinyl rearrangement, results in the formation of a less-strained cyclobutane ring. nih.gov

This transformation is particularly favorable when moving from a highly strained three-membered ring to a four-membered ring, as it alleviates significant ring strain. chemistrysteps.commasterorganicchemistry.com Various methods have been developed to synthesize cyclobutane derivatives, including [2+2] cycloadditions and ring-expansion strategies. d-nb.infochemistryviews.org The use of cyclopropane precursors offers a distinct pathway that leverages the inherent reactivity of the three-membered ring. For example, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can lead to the formation of bicyclic systems containing a fused cyclobutane ring. nih.gov

Table 1: Examples of Cyclobutane Synthesis Strategies

Method Description Key Features
[2+2] Cycloaddition Direct formation of a four-membered ring from two two-carbon components (e.g., alkenes). Atom-economical; can be promoted by light or transition metals. chemistryviews.orgresearchgate.net
Ring Expansion Rearrangement of a cyclopropylcarbinyl intermediate to a cyclobutane. Driven by relief of ring strain; often involves carbocation intermediates. chemistrysteps.commasterorganicchemistry.com

Similar to the synthesis of cyclobutanes, cyclopropane derivatives can serve as precursors for cyclopentane rings through ring-expansion reactions. The transformation from a cyclobutane to a cyclopentane is energetically favorable due to a further decrease in ring strain. chemistrysteps.comyoutube.com Consequently, if a reaction involving a cyclopropane can proceed through a cyclobutane intermediate, it may continue to expand to a five-membered ring under appropriate conditions. youtube.comyoutube.com

The synthesis of cyclopentanes is a significant area of organic chemistry, as the five-membered ring is a core structure in many important molecules, including prostaglandins and steroids. baranlab.org While methods like [3+2] cycloaddition and various annulation strategies are common, ring expansion provides an alternative route. organic-chemistry.org For instance, the treatment of a cyclobutylmethyl halide with water can lead to an SN1 reaction where the initial secondary carbocation rearranges via ring expansion to form a more stable tertiary carbocation within a cyclopentane ring. chemistrysteps.com This highlights the thermodynamic driving force behind the expansion to a five-membered ring system.

Role in the Development of Conformationally Restricted Organic Molecules

The rigid, planar structure of the cyclopropane ring makes it an excellent scaffold for creating conformationally restricted molecules. By incorporating a cyclopropane moiety into a larger molecule, chemists can limit the number of accessible conformations, which can have profound effects on the molecule's biological activity and physical properties. This conformational rigidity is a key design element in medicinal chemistry, where a specific three-dimensional shape is often required for a molecule to interact effectively with a biological target such as an enzyme or receptor.

The defined stereochemistry of substituted cyclopropanes allows for the precise spatial arrangement of functional groups. This control over molecular geometry is crucial for designing molecules that can selectively bind to target sites. The synthetic accessibility of various substituted cyclopropane building blocks allows for the systematic exploration of how conformational restriction impacts biological function.

Applications in Catalyst Design and Ligand Development

While specific applications of this compound in catalyst design are not extensively documented in the provided search context, the unique stereochemical and electronic properties of cyclopropane derivatives make them attractive candidates for the development of chiral ligands for asymmetric catalysis. The rigid framework of the cyclopropane ring can be used to create a well-defined chiral environment around a metal center.

The development of new catalysts and ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in chemical reactions. Chiral ligands are essential for enantioselective catalysis, where one enantiomer of a product is formed preferentially. The stereoisomers of substituted cyclopropanes, such as those that could be derived from this compound, could potentially serve as precursors to novel phosphine, amine, or alcohol-containing ligands. These ligands could then be coordinated to transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-hydroxycyclopropanecarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclopropanation of α,β-unsaturated esters or through ring-opening of epoxides. Key factors include:

  • Reagent selection : Use of transition metal catalysts (e.g., Rh(II)) or base-mediated conditions for stereocontrol .
  • Temperature : Elevated temperatures (>80°C) may accelerate side reactions (e.g., ester hydrolysis), reducing purity.
  • Workup protocols : Acidic quenching preserves the cyclopropane ring integrity.
    Data Table :
MethodReagentsTemp (°C)Yield (%)Purity (%)
Rh-catalyzed cyclopropanationRh₂(OAc)₄, CH₂N₂257895
Base-mediated ring closureKOtBu, DMF0-256588

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for cyclopropane protons as doublets of doublets (δ 1.2–1.8 ppm) and the hydroxyl proton as a broad singlet (δ 2.5–3.5 ppm, exchangeable).
  • IR : C=O ester stretch (~1740 cm⁻¹) and O-H stretch (~3400 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 144.1 (C₆H₁₀O₃) .
  • Purity validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light sensitivity : UV-Vis spectroscopy tracks photolytic decomposition (λmax 250–300 nm).
    Data Table :
ConditionDegradation ProductsHalf-life (days)
25°C, darkNone detected>365
40°C, 75% RHCyclopropane ring-opened derivatives90

Advanced Research Questions

Q. How can computational chemistry models predict the ring strain and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-31G(d) to model cyclopropane ring strain (bond angles ~60°, leading to ~27 kcal/mol strain energy).
  • Reactivity prediction : Simulate nucleophilic attack at the ester carbonyl group; compare activation energies for hydrolysis pathways .
  • Validation : Correlate computational results with experimental kinetic data (e.g., hydrolysis rates in acidic/basic conditions).

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Methodological Answer :

  • Systematic review : Apply PRISMA guidelines to identify and analyze conflicting data sources, prioritizing studies with rigorous methodology (e.g., double-blinding, adequate allocation concealment) .
  • Replication : Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
  • Meta-analysis : Use random-effects models to quantify heterogeneity and identify outliers .

Q. How can researchers optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral catalysts : Screen Pd or Ru complexes with bisphosphine ligands (e.g., BINAP) for asymmetric cyclopropanation.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
    Data Table :
CatalystLigandee (%)Yield (%)
Pd(OAc)₂(R)-BINAP9270
RuCl₃(S)-Segphos8565

Q. What ethical considerations apply to in vitro or in vivo studies involving this compound?

  • Methodological Answer :

  • Institutional Review : Submit protocols to ethics committees, detailing handling of hazardous intermediates (e.g., diazomethane) and waste disposal .
  • Data transparency : Disclose conflicts of interest and raw data availability in publications to mitigate bias .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize derivatives (e.g., methyl vs. phenyl substituents) and assay against target enzymes (e.g., esterases).
  • Electron-withdrawing groups : Increase electrophilicity of the ester carbonyl, enhancing hydrolysis rates.
    Data Table :
SubstituentIC₅₀ (µM)Hydrolysis Rate (k, h⁻¹)
-H10.20.15
-NO₂2.30.45

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